Aureusimine B

Übersicht

Beschreibung

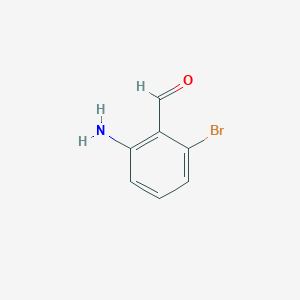

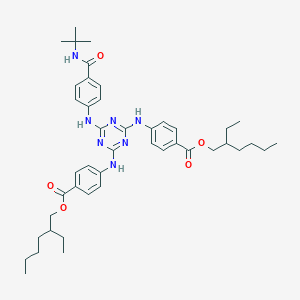

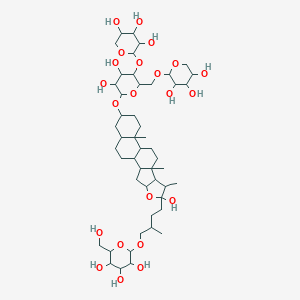

Aureusimin B, auch bekannt als Phevalin, ist eine natürliche Pyrazinon-Verbindung, die von bestimmten Pilzen und von Staphylococcus aureus produziert wird. Es ist ein cyclisches Dipeptid, das aus Phenylalanin und Valin besteht.

Wirkmechanismus

Aureusimine B, also known as Phevalin or 6-Benzyl-3-isopropyl-2(1H)-pyrazinone, is a cyclic dipeptide with intriguing biological properties . This article provides a comprehensive overview of its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound’s primary target is the calpain protein, a cysteine protease . It has been reported to inhibit calpain in a casein hydrolysis assay . Calpain plays a crucial role in cellular processes such as signal transduction, cell differentiation, apoptosis, and cell motility .

Mode of Action

This compound interacts with its target, calpain, by inhibiting its activity . This interaction can contribute to the pathology of Staphylococcus aureus infections, as it has been shown to alter human keratinocyte gene expression .

Biochemical Pathways

The synthesis of this compound is initiated by a conserved nonribosomal peptide synthetase that creates a dipeptide (phenylalanine-valine) aldehyde, which then undergoes cyclization and oxidation . The exact biological role of this compound is still under investigation, but it has been speculated to be involved in virulence factor gene expression in S. aureus, protease inhibition in eukaryotic cells, and interspecies bacterial communication .

Pharmacokinetics

It is known that this compound is a small molecular weight monoketopiperazine , which suggests that it may have good bioavailability due to its small size and lipophilic nature

Result of Action

This compound has been shown to alter human keratinocyte gene expression . It contributes to S. aureus infection in mice and is associated with chronic skin infections . It has been suggested that this compound may be exploited as a potential biomarker and/or therapeutic target for chronic, S. aureus biofilm-based infections .

Action Environment

The production of this compound is influenced by the environment in which S. aureus resides. It has been reported that S. aureus biofilms produce greater amounts of this compound than their planktonic counterparts . This suggests that the environment, particularly the presence of a biofilm, can influence the production and thus the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Aureusimine B interacts with various enzymes and proteins. It has been reported as an inhibitor of the protease, calpain . The synthesis of this compound is initiated by a conserved nonribosomal peptide synthetase that creates a dipeptide (phenylalanine-valine) aldehyde, which then undergoes cyclization and oxidation .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been reported that S. aureus biofilms produce greater amounts of this compound than their planktonic counterparts . When administered to human keratinocytes, this compound had a modest effect on gene expression .

Molecular Mechanism

It is known that its synthesis is initiated by a conserved nonribosomal peptide synthetase that creates a dipeptide (phenylalanine-valine) aldehyde, which then undergoes cyclization and oxidation .

Metabolic Pathways

This compound is involved in certain metabolic pathways. S. aureus contains conserved nonribosomal peptide synthetases that produce the cyclic dipeptides tyrvalin and this compound

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Aureusimin B wird nicht-ribosomal durch eine konservierte nicht-ribosomale Peptidsynthase in Staphylococcus aureus synthetisiert. Die Synthese beinhaltet die Bildung eines Dipeptid-(Phenylalanin-Valin)-Aldehyds, der dann einer Cyclisierung und Oxidation unterzogen wird, um die endgültige Pyrazinonstruktur zu bilden .

Industrielle Produktionsmethoden: Das Produktionsprozeß würde wahrscheinlich die Kultivierung von Staphylococcus aureus-Stämmen beinhalten, die in der Lage sind, die Verbindung zu produzieren, gefolgt von der Extraktion und Reinigung unter Verwendung von Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Kernresonanzspektroskopie (NMR) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Aureusimin B durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Das Aldehyd-Zwischenprodukt wird zu dem Pyrazinon-Ring oxidiert.

Cyclisierung: Das Dipeptid wird cyclisiert, um die cyclische Dipeptidstruktur zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufig verwendete Oxidationsmittel bei der Synthese von Aureusimin B sind molekularer Sauerstoff und andere milde Oxidationsmittel.

Cyclisierungsbedingungen: Die Cyclisierung erfolgt typischerweise unter milden sauren oder basischen Bedingungen, abhängig von der spezifischen Syntheseroute.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Aureusimin B selbst, wobei die Pyrazinon-Ringstruktur das definierende Merkmal der Verbindung ist .

Wissenschaftliche Forschungsanwendungen

Aureusimin B hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Aureusimin B wurde auf seine Rolle bei der bakteriellen Virulenz und der Interspezies-Kommunikation untersucht.

5. Wirkmechanismus

Aureusimin B übt seine Wirkungen über mehrere Mechanismen aus:

Protease-Hemmung: Es hemmt die Protease Kalpain, die an verschiedenen zellulären Prozessen beteiligt ist.

Modulation der Genexpression: Aureusimin B moduliert die Genexpression in menschlichen Keratinozyten, was möglicherweise die zellulären Reaktionen auf bakterielle Infektionen beeinflusst.

Bakterielle Kommunikation: Die Verbindung ist an der Interspezies-Kommunikation von Bakterien beteiligt und beeinflusst die Expression von Virulenzfaktoren in Staphylococcus aureus.

Vergleich Mit ähnlichen Verbindungen

Aureusimin B ähnelt anderen cyclischen Dipeptiden wie Aureusimin A (Tyrvalin) und Phileucin. Es ist einzigartig in seiner spezifischen Struktur und seinen biologischen Aktivitäten .

Ähnliche Verbindungen:

Aureusimin A (Tyrvalin): Ein weiteres cyclisches Dipeptid, das von Staphylococcus aureus produziert wird, mit ähnlichen biosynthetischen Wegen, aber unterschiedlicher Aminosäurezusammensetzung.

Die einzigartige Kombination von Protease-Hemmung, Modulation der Genexpression und Rolle bei der bakteriellen Kommunikation unterscheidet Aureusimin B von diesen ähnlichen Verbindungen.

Eigenschaften

IUPAC Name |

6-benzyl-3-propan-2-yl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-10(2)13-14(17)16-12(9-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUORGWXUVRUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phevalin and how is it produced?

A: Phevalin, also known as aureusimine B or 6-benzyl-3-isopropyl-2(1H)-pyrazinone, is a cyclic dipeptide naturally produced by certain bacteria, including Staphylococcus aureus. It is synthesized by a non-ribosomal peptide synthetase (NRPS) enzyme called AusA, which incorporates the amino acids phenylalanine and valine. [, , ]

Q2: What is known about the biological activity of phevalin?

A: While the exact biological role of phevalin remains to be fully elucidated, research suggests it plays a role in the interaction of Staphylococcus aureus with its host. Studies have shown that phevalin can modulate the survival of S. aureus within epithelial cells and phagocytes, potentially by influencing phagosomal escape. [] Additionally, phevalin has been shown to amplify differences in human keratinocyte gene expression when added to S. aureus conditioned medium, suggesting it may contribute to the host response during infection. []

Q3: Does the production of phevalin differ between planktonic and biofilm forms of Staphylococcus aureus?

A: Yes, research indicates that Staphylococcus aureus biofilms produce greater amounts of phevalin compared to their planktonic counterparts. [] This finding suggests a potential role for phevalin in the development and persistence of S. aureus biofilms, which are associated with chronic infections.

Q4: Has phevalin been investigated for its potential as a therapeutic target?

A: While phevalin itself has not yet been developed as a therapeutic, its potential as a biomarker or therapeutic target for chronic S. aureus biofilm-based infections is being explored. [] Understanding its role in bacterial virulence and host interaction may pave the way for novel treatment strategies.

Q5: Can the production of phevalin by Staphylococcus aureus be manipulated?

A: Research suggests that the availability of specific amino acids can influence aureusimine production. Specifically, exogenous phenylalanine and tyrosine are preferentially incorporated into aureusimines by AusA, while valine can be sourced both endogenously and exogenously. [] This finding suggests potential avenues for manipulating aureusimine production through targeted modulation of amino acid availability.

Q6: What analytical techniques are used to study phevalin?

A: Various analytical techniques are employed to study phevalin, including:* High-performance liquid chromatography-mass spectrometry (HPLC-MS): Used to identify and quantify phevalin in bacterial cultures and biological samples. [, ]* Nuclear magnetic resonance (NMR): Used to determine the structure and conformation of phevalin. []* Metabolome and metagenome-wide association network analysis: Used to link phevalin production to specific microbial species and genes within complex microbial communities. []

Q7: Are there any known environmental concerns related to phevalin?

A7: While the provided research articles do not directly address the environmental impact of phevalin, it's an important consideration for any naturally occurring compound. Further research is needed to assess its potential effects on ecosystems and develop strategies for responsible production and disposal, if necessary.

Q8: What are the future directions for research on phevalin?

A: Future research on phevalin should focus on:* Further elucidating its mechanism of action and biological role in Staphylococcus aureus virulence and host interaction.* Exploring its potential as a therapeutic target for chronic S. aureus infections, particularly those associated with biofilms.* Investigating its role in interspecies bacterial communication, as suggested by previous research. []* Assessing its potential environmental impact and developing strategies for its sustainable production and disposal, if needed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B143966.png)

![5-Isopropyl-2-methylbenzo[d]oxazole](/img/structure/B143968.png)

![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)